molecular formula C4H3NO4 B12886471 2,5-Dioxo-1,3-oxazolidine-4-carbaldehyde CAS No. 119941-35-4

2,5-Dioxo-1,3-oxazolidine-4-carbaldehyde

Cat. No.: B12886471
CAS No.: 119941-35-4
M. Wt: 129.07 g/mol
InChI Key: NOUSLRPODKOLKT-UHFFFAOYSA-N
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Description

2,5-Dioxooxazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H3NO4 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with two carbonyl groups and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxooxazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino acids or their derivatives with aldehydes in the presence of oxidizing agents. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2,5-Dioxooxazolidine-4-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxooxazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the nitrogen atom under basic conditions.

Major Products:

    Oxidation: Formation of 2,5-Dioxooxazolidine-4-carboxylic acid.

    Reduction: Formation of 2,5-Dihydroxyoxazolidine-4-carbaldehyde.

    Substitution: Formation of substituted oxazolidines with various functional groups.

Scientific Research Applications

2,5-Dioxooxazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-Dioxooxazolidine-4-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

    2,4-Dioxothiazolidine-5-acetic acid: Similar in structure but contains a sulfur atom instead of nitrogen.

    2,5-Dioxopyrrolidine-3-carbaldehyde: Similar structure with a different ring system.

    2,4-Dioxoimidazolidine-5-carbaldehyde: Contains an imidazole ring instead of an oxazolidine ring.

Uniqueness: 2,5-Dioxooxazolidine-4-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

119941-35-4

Molecular Formula

C4H3NO4

Molecular Weight

129.07 g/mol

IUPAC Name

2,5-dioxo-1,3-oxazolidine-4-carbaldehyde

InChI

InChI=1S/C4H3NO4/c6-1-2-3(7)9-4(8)5-2/h1-2H,(H,5,8)

InChI Key

NOUSLRPODKOLKT-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C(=O)OC(=O)N1

Origin of Product

United States

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